
4-fluoro-N,N-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N,N-dimethylpyrrolidin-3-amine is a fluorinated amine compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of N,N-dimethylpyrrolidin-3-amine using fluorinating agents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 4-fluoro-N,N-dimethylpyrrolidin-3-amine may involve scalable synthetic routes that utilize efficient fluorinating reagents and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
4-fluoro-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-fluoro-N,N-dimethylpyrrolidin-3-amine involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in neurotransmission, enzyme inhibition, and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoropyridine
- 4-fluoroaniline
- 4-fluorobenzylamine
Uniqueness
4-fluoro-N,N-dimethylpyrrolidin-3-amine is unique due to its specific fluorinated pyrrolidine structure, which imparts distinct chemical and biological properties. Compared to other fluorinated amines, it offers a balance of stability and reactivity that makes it suitable for various applications .
Propriétés
Formule moléculaire |
C6H13FN2 |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
4-fluoro-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9(2)6-4-8-3-5(6)7/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
AYFDWGKNWTZXFX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


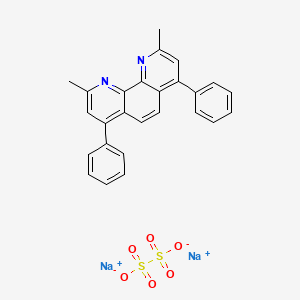
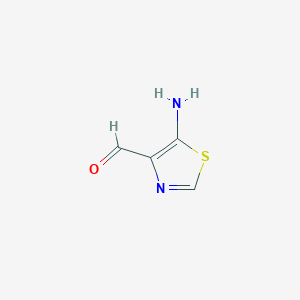
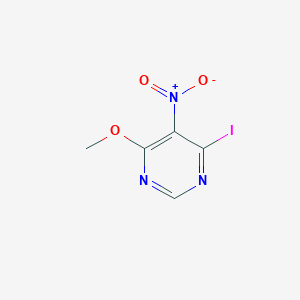
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
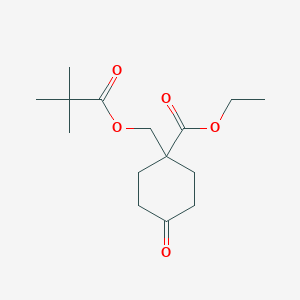
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)


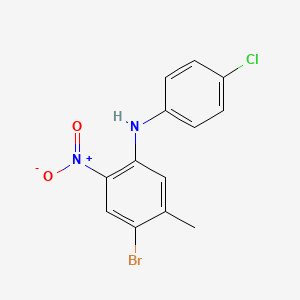
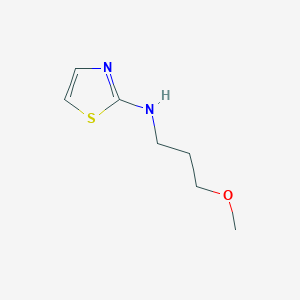
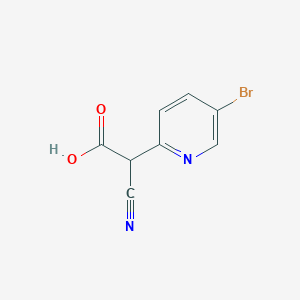
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)

